molecular formula C12H12N2OS B14677469 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol CAS No. 27848-32-4

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol

Cat. No.: B14677469
CAS No.: 27848-32-4
M. Wt: 232.30 g/mol
InChI Key: RSEPVPPTIDNGLT-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol is an organic compound that features both amino and phenol functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol typically involves the reaction of 2-aminophenol with a suitable aryl halide under conditions that promote the formation of a sulfanyl linkage. One common method involves the use of a copper catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Shares the amino and phenol functional groups but lacks the sulfanyl linkage.

    4-Aminophenol: Similar structure but with the amino group in a different position.

    2-Amino-4-[(2-aminophenyl)sulfanyl]phenol: Similar structure with a different substitution pattern.

Uniqueness

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

27848-32-4

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-amino-5-(2-aminophenyl)sulfanylphenol

InChI

InChI=1S/C12H12N2OS/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7,15H,13-14H2

InChI Key

RSEPVPPTIDNGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC(=C(C=C2)N)O

Origin of Product

United States

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